molecular formula C12H14F6N2O6S2 B045029 N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester CAS No. 1492-83-7

N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester

Cat. No. B045029
CAS RN: 1492-83-7
M. Wt: 460.4 g/mol
InChI Key: HWYAWGNAKBQNRN-WDSKDSINSA-N
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Description

N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .


Molecular Structure Analysis

The molecule contains a total of 41 bonds; 27 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 2 secondary amides (aliphatic), and 1 disulfide .


Chemical Reactions Analysis

N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is an intermediate in the synthesis of N-trifluoroacetyl dipeptides .


Physical And Chemical Properties Analysis

The molecular formula of N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is C12H14F6N2O6S2. It appears as a solid and is white in color .

Scientific Research Applications

  • Anion Sensing Agents : A study by Corry, Goel, and Kenny (2012) in the "Inorganica Chimica Acta" journal discussed the potential of N-(ferrocenyl)2 and N-(ferrocenoyl)2 cystine dimethyl ester derivatives as anion sensing agents in aqueous electrolyte. These compounds enable the electrochemical detection of dihydrogen phosphate and adenosine nucleotides (Corry, Goel, & Kenny, 2012).

  • Cystinuria Treatment : L-cystine diamides, including derivatives like L-cystine bismorpholide and L-cystine bis(N'-methylpiperazide), have been identified as potential effective inhibitors of cystinuria crystallization. This suggests their utility in the treatment of cystinuria, as indicated in research by Hu et al. (2016) and Yang et al. (2018) published in the "Journal of Medicinal Chemistry" and "Bioorganic & Medicinal Chemistry Letters", respectively (Hu et al., 2016); (Yang et al., 2018).

  • Trifluoroacetylation Reagents : The work of Donike (1973) in "Journal of Chromatography A" highlights the use of N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) as new reagents for trifluoroacetylation, which can be applied for selective acylation of amine, hydroxyl, and thiol groups under mild conditions (Donike, 1973).

  • Peptide Synthesis and Modification : Matsueda et al. (1981) in their study published in "Chemistry Letters" demonstrated that the 3-nitro-2-pyridinesulfenyl (Npys) halide is effective in protecting and activating the thiol function of cysteine. This allows for selective reactions with free thiol to form cystine disulfide bonds (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

  • Catalysis in Chemical Reactions : Filonenko et al. (2015) in the "Journal of the American Chemical Society" discussed how Bis-NHC aminopincer ligands, which could include such ester derivatives, show high activity in Ru-catalyzed ester hydrogenation. This enables near quantitative conversion of alcohol from various esters (Filonenko et al., 2015).

  • Molecular Recognition and Self-Assembly : Research by Hansson et al. (1998) in "Tetrahedron Letters" and Ranganathan et al. (1999) in the "Journal of the American Chemical Society" have explored the recognition of achiral and chiral primary bisammonium salts and the self-assembly into vertical stacks of tube-like structures by cystine-based macrocyclic bisureas (Hansson, Norrby, & Wärnmark, 1998); (Ranganathan, Lakshmi, & Karle, 1999).

Future Directions

N,N’-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester is a biochemical used in proteomics research . Its future directions may include further exploration in this field.

properties

IUPAC Name

methyl (2R)-3-[[(2R)-3-methoxy-3-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F6N2O6S2/c1-25-7(21)5(19-9(23)11(13,14)15)3-27-28-4-6(8(22)26-2)20-10(24)12(16,17)18/h5-6H,3-4H2,1-2H3,(H,19,23)(H,20,24)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYAWGNAKBQNRN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CSSCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CSSC[C@@H](C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F6N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471277
Record name Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(trifluoroacetyl)-L-cystine dimethyl ester

CAS RN

26527-24-2
Record name Dimethyl N,N'-bis(trifluoroacetyl)-L-cystinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DN Harpp, JG Gleason - The Journal of Organic Chemistry, 1971 - ACS Publications
A useful conversion of certain cystine derivatives to the corresponding L-lanthionine compounds is described. iV, Ar'-Dicarbobenzoxy-L-cystine diethyl ester (9) and JV, iV'-bis (…
Number of citations: 89 pubs.acs.org
E Feldeková, K Solichová, Š Horáčková… - … Food Research and …, 2020 - Springer
The combination of cost-effective synthesis of l-lanthionine in conjunction with a fermentation process could be considered as an original approach. Innovative biosynthesis of nisin is …
Number of citations: 2 link.springer.com
H He, M Lipowska, X Xu, AT Taylor… - Inorganic …, 2007 - ACS Publications
The coordination chemistry of lanthionine (LANH 2 ) and cystathionine (CSTH 2 ) dipeptides, which respectively consist of two cysteines and one cysteine and one homocysteine linked …
Number of citations: 45 pubs.acs.org
S Ranganathan, P Venkateshwarlu, SM Babu… - Tetrahedron, 2010 - Elsevier
The condensation of benzene 1,3,5-tricarbonylchloride with cystine-di-Me [H 2 N–CH(COOMe)–CH 2 –S–S–CH 2 –CH(COOMe)–NH 2 ] yielded triply bridged (1,3,5) cyclophane 1, …
Number of citations: 1 www.sciencedirect.com
AE Radkowsky, EM Kosower… - Journal of the …, 1986 - ACS Publications
Glutathione (GSH) and the diastereomeric dibromides [iy/!-(l-bromoethyl, methyl) bimanes] derived from syn-(ethyl, methyl) bimane (4, 6-diethyl-3, 7-dimethyl-l, 5-diazabicyclo [3.3. 0] …
Number of citations: 14 pubs.acs.org

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